molecular formula C20H17FO2S B12404430 Sulindac sulfide-d3

Sulindac sulfide-d3

Katalognummer: B12404430
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: LFWHFZJPXXOYNR-FHFLIJIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of Sulindac (B1681787) Sulfide (B99878) as a Research Probe

Sulindac sulfide, the active form of the prodrug sulindac, has been the subject of extensive research due to its various biological activities. wikipedia.org

Sulindac is a prodrug that undergoes metabolic transformation in the body to become active. wikipedia.orgpatsnap.com Early research established that sulindac is metabolized in the liver to its active sulfide form, sulindac sulfide, and an inactive sulfone metabolite. frontiersin.orgnih.govresearchgate.net The sulfide metabolite is responsible for the primary anti-inflammatory effects of the drug. wikipedia.orgnih.gov Further studies have explored the diverse biological effects of both sulindac sulfide and sulindac sulfone. researchgate.netbenthamdirect.comeurekaselect.com

The primary mechanism of action for sulindac sulfide is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. caymanchem.compatsnap.comfrontiersin.org These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. patsnap.com Sulindac sulfide is a more potent inhibitor of both COX-1 and COX-2 compared to its parent compound, sulindac. caymanchem.com

Beyond its anti-inflammatory properties, research has revealed that sulindac sulfide possesses other biological activities. It has been investigated for its potential anti-cancer properties, with studies showing it can inhibit the growth of colorectal and breast cancer cells. caymanchem.comfrontiersin.orgmdpi.com This anti-neoplastic activity may be attributed to mechanisms independent of COX inhibition. mdpi.comnih.gov For instance, sulindac sulfide has been shown to inhibit cGMP phosphodiesterase (PDE), leading to increased levels of cGMP and activation of protein kinase G (PKG), which can induce apoptosis in tumor cells. nih.gov It has also been identified as a noncompetitive inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease. medchemexpress.comchemsrc.commedchemexpress.com Additionally, some research suggests it can target 5-lipoxygenase, an enzyme involved in producing pro-inflammatory leukotrienes. nih.gov Other studies have explored its role in modulating cellular signaling pathways like Wnt signaling. plos.org

Historical Context of Sulindac Metabolite Research

Rationale for Sulindac Sulfide-d3 Development and Utilization in Academic Inquiry

The development of this compound stems from the need for a stable, reliable internal standard in analytical and metabolic research. medchemexpress.com In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate measurement of the analyte of interest. nih.gov

This compound serves as an ideal internal standard for studies involving sulindac sulfide. Because it is isotopically labeled, it has a slightly higher molecular weight than the non-deuterated form, allowing it to be distinguished by a mass spectrometer. vulcanchem.com However, its chemical properties and chromatographic behavior are nearly identical to the natural compound. vulcanchem.com This ensures that it behaves similarly to sulindac sulfide during sample preparation and analysis, correcting for any variations and leading to more accurate and reproducible quantification. nih.gov The use of deuterated analogs like this compound is a common strategy to improve the precision of pharmacokinetic and metabolism studies. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H17FO2S

Molekulargewicht

343.4 g/mol

IUPAC-Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3

InChI-Schlüssel

LFWHFZJPXXOYNR-FHFLIJIYSA-N

Isomerische SMILES

[2H]C([2H])([2H])SC1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C

Kanonische SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Herkunft des Produkts

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Sulindac Sulfide D3

Chemical Synthesis of Sulindac (B1681787) Sulfide (B99878) Precursors for Deuteration

The synthesis of the non-deuterated precursor, sulindac sulfide, is a multi-step process that begins with the creation of an indene (B144670) acetic acid core, which is then condensed with a substituted benzaldehyde (B42025).

A common route to the core structure starts with the condensation of p-fluorobenzyl chloride and diethyl methylmalonate, facilitated by a base like sodium methoxide (B1231860). google.com The resulting diester undergoes hydrolysis and subsequent decarboxylation to yield 3-(4-fluorophenyl)-2-methylpropionic acid. google.com This intermediate is then subjected to a Friedel-Crafts acylation, typically using a catalyst like anhydrous aluminum trichloride, to form 6-fluoro-2-methylindanone. google.comresearchgate.net

The indanone is then condensed with cyanoacetic acid, followed by hydrolysis, to produce 5-fluoro-2-methyl-3-indene acetic acid. google.com The final step in forming the sulindac sulfide precursor involves a Knoevenagel condensation of the 5-fluoro-2-methyl-3-indene acetic acid with p-methylthiobenzaldehyde. google.com This reaction is typically carried out in a methanol-sodium methoxide system and requires careful temperature control to prevent unwanted oxidation of the sulfide group.

An alternative synthesis pathway for the indanone precursor involves a Perkin reaction between p-fluorobenzaldehyde and propionic anhydride, followed by catalytic hydrogenation. wikipedia.org Another variation for the final condensation step utilizes a Reformatsky reaction with zinc amalgam and bromoacetic ester. wikipedia.org

Table 1: Key Intermediates in Sulindac Sulfide Synthesis

IntermediateChemical NameRole in Synthesis
2-(4-fluorobenzyl)-2-methyl diethyl malonateDiethyl 2-(4-fluorobenzyl)-2-methylpropanedioateProduct of the initial condensation reaction.
3-(4-fluorophenyl)-2-methylpropionic acid3-(4-fluorophenyl)-2-methylpropanoic acidFormed after hydrolysis and decarboxylation of the malonate.
6-fluoro-2-methylindanone6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-oneThe cyclized ketone precursor to the indene acetic acid.
5-fluoro-2-methyl-3-indene acetic acid2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acidThe core structure that is condensed with the benzaldehyde.
p-methylthiobenzaldehyde4-(methylthio)benzaldehydeProvides the sulfide-containing phenyl group.
Sulindac Sulfide(Z)-5-Fluoro-2-methyl-1-{[4-(methylthio)phenyl]methylene}-1H-indene-3-acetic acidThe final, non-deuterated precursor for isotopic labeling.

Incorporation of Deuterium (B1214612) at the Sulfide Moiety

The introduction of deuterium atoms at the methyl group of the sulfide moiety is the key step in producing sulindac sulfide-d3. This isotopic labeling is what makes it a suitable internal standard for mass spectrometry. vulcanchem.com

The most common strategy for deuteration involves using a deuterated methylating agent in the synthesis of the p-methylthiobenzaldehyde precursor. For instance, reacting p-thiocresol with deuterated methyl iodide (CD₃I) would yield p-(methyl-d3-thio)phenol, which can then be oxidized to the corresponding benzaldehyde. This deuterated benzaldehyde is then used in the final condensation step with 5-fluoro-2-methyl-3-indene acetic acid to directly synthesize this compound.

Alternatively, direct hydrogen-deuterium exchange reactions on the sulindac sulfide molecule can be employed under specific catalytic conditions, though this method may offer less precise control over the location and extent of deuteration.

Characterization of this compound for Research Purity and Isotopic Enrichment

Ensuring the quality of this compound for research applications requires rigorous characterization to confirm its chemical purity and the degree of isotopic enrichment.

Purity Analysis: High-performance liquid chromatography (HPLC) is a primary method for assessing the chemical purity of this compound. It separates the target compound from any unreacted starting materials or byproducts. The purity is typically determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Isotopic Enrichment: The level of deuterium incorporation is critical for its function as an internal standard. google.com This is quantified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. googleapis.comgoogle.com

Mass Spectrometry (MS): By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the mass shift due to the deuterium atoms can be clearly observed. The relative intensities of the molecular ion peaks corresponding to the d0, d1, d2, and d3 species allow for the calculation of the isotopic enrichment percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is used to confirm the absence or significant reduction of the signal corresponding to the methyl protons of the sulfide group. Carbon-13 NMR (¹³C NMR) can also provide structural confirmation.

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and thermal stability of the synthesized compound, providing further evidence of its purity. researchgate.netunesp.br

Table 2: Analytical Techniques for Characterization

TechniquePurposeKey Findings
High-Performance Liquid Chromatography (HPLC)Chemical PurityDetermines the percentage of this compound relative to impurities.
Mass Spectrometry (MS)Isotopic Enrichment & IdentityConfirms the mass shift due to deuteration and quantifies the percentage of d3-labeled molecules.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural Confirmation & Isotopic EnrichmentVerifies the molecular structure and the position of deuterium incorporation by observing the disappearance of specific proton signals.
Differential Scanning Calorimetry (DSC)Thermal Properties & PurityMeasures melting point and thermal decomposition profile, which are indicative of purity. researchgate.netunesp.br

Isomeric Considerations: cis-Sulindac Sulfide-d3

The double bond in the sulindac sulfide molecule gives rise to geometric isomers, designated as (Z) (cis) and (E) (trans). The biologically active form is the (Z)-isomer. nih.gov Therefore, the synthesis and characterization must account for and confirm the correct isomeric configuration.

The Knoevenagel condensation used in the synthesis predominantly yields the thermodynamically more stable (Z)-isomer. However, photoisomerization can lead to the formation of the (E)-isomer. nih.gov

The stereochemistry of the final product can be confirmed using NMR techniques, specifically through the analysis of nuclear Overhauser effect (NOE) signals, which can distinguish between the cis and trans configurations. Chiral chromatography can also be employed to separate and quantify the different isomers. It is crucial to ensure that the final this compound product is primarily the cis-isomer to be a representative internal standard for the active drug metabolite. google.com

Advanced Analytical Methodologies Employing Sulindac Sulfide D3

Quantification in Complex Biological Matrices for Research Purposes

The accurate measurement of drug and metabolite concentrations in biological samples like plasma is fundamental to pharmacokinetic and metabolic research. nih.govresearchgate.net Sulindac (B1681787) sulfide-d3 plays a pivotal role in achieving the required sensitivity and reliability in these analytical methods.

Ultra-Performance Liquid Chromatography (UPLC) Applications with Photodiode Array (PDA) Detection

Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection is a powerful technique for the simultaneous determination of sulindac and its primary metabolites, sulindac sulfide (B99878) and sulindac sulfone, in human plasma. researchgate.netrsc.org This method offers high sensitivity, a short run time, and reduced consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC). rsc.org

In a typical UPLC-PDA method, analytes are first extracted from the plasma, often using a liquid-liquid extraction procedure with a solvent like dichloromethane (B109758). researchgate.netrsc.org The chromatographic separation is then performed on a high-resolution column, such as a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm), within a rapid timeframe of approximately 5 minutes. researchgate.netresearchgate.netrsc.org A gradient mobile phase, commonly consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724), is used to elute the compounds. nih.govresearchgate.net The PDA detector is typically set at a wavelength of 328 nm to monitor the analytes. researchgate.netrsc.org The use of Sulindac sulfide-d3 as an internal standard in such assays helps to correct for variations during sample preparation and injection, ensuring accurate quantification.

A summary of typical UPLC-PDA method parameters is presented below:

ParameterValue
Column Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
Mobile Phase Ammonium formate buffer (20 mM) with 1% acetic acid and acetonitrile (gradient elution)
Flow Rate 0.4 mL/min
Detection Wavelength 328 nm (PDA)
Run Time ~5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

While UPLC-PDA is effective, the integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity for the quantification of sulindac and its metabolites. rsc.orgnih.gov LC-MS/MS is the gold standard for bioanalysis, offering robust and high-throughput capabilities. aptochem.com this compound is particularly crucial in LC-MS/MS assays. caymanchem.com

In these methods, the chromatographic separation principles are similar to UPLC, but the detection is performed by a mass spectrometer. The mass spectrometer can be set to monitor specific mass-to-charge ratio (m/z) transitions for each analyte and the internal standard, a technique known as Multiple Reaction Monitoring (MRM). researchgate.net This high selectivity minimizes interference from other components in the biological matrix. clearsynth.comscioninstruments.com For instance, an LC-MS/MS method for sulindac and its metabolites might monitor specific transitions for sulindac, sulindac sulfide, sulindac sulfone, and this compound, allowing for their simultaneous and accurate quantification even at very low concentrations. nih.gov The lower limits of quantification for sulindac and its metabolites using LC-MS/MS can be as low as 30 ng/ml or less. nih.gov

Role of this compound as an Internal Standard in Quantitative Research Assays

An internal standard (IS) is a compound added in a known amount to samples undergoing analysis. scioninstruments.com It is a cornerstone of accurate quantitative analysis, particularly in chromatography and mass spectrometry. clearsynth.comscioninstruments.com The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. aptochem.comscioninstruments.com

This compound is an ideal internal standard for the quantification of sulindac sulfide for several key reasons:

Chemical Similarity: It is structurally almost identical to the analyte, sulindac sulfide, with the only difference being the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the methylthio group. vulcanchem.com This ensures that it behaves very similarly to the analyte during extraction and chromatography. scioninstruments.comvulcanchem.com

Co-elution: Due to its similar chemical properties, this compound co-elutes with sulindac sulfide during chromatographic separation. aptochem.comvulcanchem.com This is a critical characteristic for an internal standard, as it ensures that both the analyte and the standard experience the same analytical conditions. aptochem.com

Mass Difference: The key difference is its mass. The three deuterium atoms give it a mass-to-charge ratio that is 3 units higher than that of sulindac sulfide. vulcanchem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate and independent measurement of each. vulcanchem.com

By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, analysts can correct for variations that may occur during the analytical process, leading to highly precise and accurate results. scioninstruments.com

Method Validation Parameters for Research Bioanalytical Assays

For a bioanalytical method to be considered reliable for research purposes, it must undergo a rigorous validation process to demonstrate its performance characteristics. researchgate.netunite.it Key validation parameters include linearity, dynamic range, and extraction efficiency.

Linearity and Dynamic Range Assessment

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. wdh.ac.id The dynamic range is the concentration range over which the method is linear, accurate, and precise. acs.org To assess linearity, a series of calibration standards with known concentrations of the analyte are prepared and analyzed. clearsynth.com The response (e.g., peak area) is then plotted against the concentration, and a calibration curve is generated.

For UPLC-PDA methods quantifying sulindac and its metabolites, good linearity is typically observed over specific concentration ranges. researchgate.netrsc.org For example, a method might demonstrate linearity for sulindac sulfide from 918.8 ng/mL to 117.6 μg/mL. nih.gov Similarly, LC-MS/MS methods for these compounds show excellent linearity, often with a correlation coefficient (R²) greater than 0.99. acs.org

A representative table of linearity data for a UPLC-PDA method is shown below:

AnalyteLower Limit of Quantification (ng/mL)Upper Limit of Quantification (µg/mL)
Sulindac813.4104.1
Sulindac Sulfide918.8117.6
Sulindac Sulfone815.6104.4

Data adapted from a study on the pharmacokinetics of sulindac in healthy volunteers. nih.gov

Extraction Efficiency from Research Samples

Extraction efficiency, or recovery, is a measure of the amount of analyte that is successfully extracted from the biological matrix during sample preparation. researchgate.net It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration.

For the analysis of sulindac and its metabolites in plasma, liquid-liquid extraction with dichloromethane is a common method. researchgate.netrsc.org Studies have shown that the extraction efficiencies for sulindac, sulindac sulfide, and sulindac sulfone using this method are typically greater than 75%. researchgate.net In some cases, extraction efficiencies in the range of 85% have been reported using acetonitrile for extraction from acidified serum. researchgate.net Consistent and high extraction efficiency is crucial for ensuring the accuracy and sensitivity of the bioanalytical method.

Mechanistic Investigations of Sulindac Sulfide and Implications for Deuterated Analog Studies

Modulation of Transcription Factors and Gene Expression Pathways

Sulindac (B1681787) sulfide (B99878), a metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac, has been shown to exert significant effects on various transcription factors and gene expression pathways implicated in cancer. nih.govresearchgate.net These actions are largely independent of its well-known cyclooxygenase (COX) inhibitory activity. nih.govnih.gov

Regulation of Sp1-Dependent Oncogenic Genes (e.g., VEGF, Survivin, EGFR, Bcl-2)

The downregulation of Sp transcription factors by sulindac sulfide has a cascading effect on the expression of numerous Sp1-dependent oncogenic genes that are critical for cancer cell proliferation, survival, and angiogenesis. researchgate.netnih.gov Studies have shown that treatment with sulindac sulfide leads to a decreased expression of several of these key genes, including:

Vascular Endothelial Growth Factor (VEGF): A potent angiogenic factor that promotes the formation of new blood vessels to supply tumors. researchgate.netnih.gov

Survivin: A member of the inhibitor of apoptosis (IAP) family that is crucial for cell survival. researchgate.netnih.gov

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when activated, promotes cell proliferation. researchgate.netnih.govnih.gov

Bcl-2: An anti-apoptotic protein that prevents programmed cell death. researchgate.netnih.gov

The reduction in these pro-oncogenic gene products is a direct consequence of the diminished levels of Sp transcription factors, which are required for their expression. nih.gov This highlights a significant COX-independent mechanism through which sulindac sulfide exerts its anticancer effects. nih.gov

Influence on Nuclear Factor-kappa B (NF-κB) Signaling Components (e.g., p105, IκBα)

Interestingly, some studies have shown that under certain conditions, sulindac sulfide can induce NF-κB signaling, leading to the expression of pro-inflammatory genes. nih.gov This suggests a complex, context-dependent role of sulindac sulfide in the NF-κB pathway. However, the dominant effect in the context of its anticancer activity appears to be the inhibition of this pathway. capes.gov.br

Enzyme Inhibition and Cyclic Nucleotide Signaling Modulation

Beyond its effects on transcription factors, sulindac sulfide also directly inhibits key enzymes involved in pathological processes, particularly in the context of Alzheimer's disease.

Noncompetitive Gamma-Secretase Inhibition and Aβ42 Production Modulation

Sulindac sulfide has been identified as a direct, noncompetitive inhibitor of γ-secretase, an enzyme complex crucial in the generation of amyloid-beta (Aβ) peptides. nih.govselleckchem.com This inhibition is of particular interest in the study of Alzheimer's disease, as the accumulation of Aβ peptides, especially the Aβ42 isoform, is a central event in the disease's pathology. openaccessjournals.com

Preferential Reduction of Aβ42 Generation

A key finding is that sulindac sulfide preferentially reduces the generation of the highly amyloidogenic Aβ42 peptide. nih.govnih.gov This selective action is significant because Aβ42 is more prone to aggregation and plaque formation in the brain than other Aβ isoforms. tandfonline.com Studies have shown that sulindac sulfide can decrease Aβ42 production in cultured cells by as much as 80%. nih.gov This effect is achieved without significantly affecting the processing of other γ-secretase substrates like Notch, which is important for avoiding certain side effects. nih.govtandfonline.com The mechanism appears to involve a subtle alteration of γ-secretase activity, leading to an increase in the production of the shorter, less amyloidogenic Aβ38 isoform, while decreasing Aβ42. nih.govtandfonline.com This modulation of γ-secretase activity is a promising therapeutic strategy for Alzheimer's disease. nii.ac.jp

Implications for Deuterated Analog Studies

The development of deuterated analogs, such as Sulindac sulfide-d3, is a strategy employed in medicinal chemistry to potentially improve the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com Deuterium (B1214612) substitution can lead to a stronger chemical bond, which can slow down metabolic processes, potentially leading to increased drug exposure and a longer half-life. medchemexpress.com Given the multifaceted mechanistic profile of sulindac sulfide, studies involving its deuterated form are of significant interest. Investigating whether this compound retains or enhances the observed modulatory effects on Sp transcription factors, NF-κB signaling, and γ-secretase inhibition is a critical area of research. The potential for a more stable and potent compound could have significant implications for its therapeutic application in both cancer and neurodegenerative diseases.

Data on Sulindac Sulfide Activity

TargetEffectCell Lines/SystemKey Findings
Sp Transcription Factors (Sp1, Sp3, Sp4) DownregulationSW480, RKO (colon cancer)Correlated with growth inhibition; mediated by ROS and ZBTB10. nih.govresearchgate.net
Sp1-Dependent Genes (VEGF, Survivin, EGFR, Bcl-2) Decreased ExpressionSW480, RKO (colon cancer)Consequence of Sp downregulation, impacting cancer cell survival and angiogenesis. researchgate.netnih.gov
NF-κB Signaling ModulationSW480, RKO (colon cancer)Decreased p105, increased IκBα, contributing to anti-inflammatory effects. nih.gov
γ-Secretase Noncompetitive InhibitionHeLa cells, in vitro assaysIC50 of 20.2 μM for γ42-secretase activity. nih.govselleckchem.com
Aβ42 Production Preferential ReductionCultured cellsDecreased Aβ42 and increased Aβ38, suggesting altered γ-secretase cleavage. nih.govtandfonline.com
Reversibility of Gamma-Secretase Complex Interaction

Sulindac sulfide has been identified as a non-competitive modulator of the γ-secretase complex. This complex is a multi-subunit protease that plays a critical role in cellular signaling and is famously implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP).

Research indicates that sulindac sulfide's interaction with the γ-secretase complex is reversible. Studies using photoaffinity labeling have demonstrated that certain NSAIDs, including sulindac sulfide, reversibly bind to the APH-1a subunit of the γ-secretase complex. This reversible binding is a key characteristic of its modulatory activity. Unlike irreversible inhibitors that permanently disable the enzyme, sulindac sulfide's effect is transient and dependent on its presence. This reversibility allows for a dynamic modulation of γ-secretase activity rather than a complete and sustained shutdown, which could have significant implications for therapeutic applications by potentially minimizing mechanism-based toxicities associated with broad inhibition of the enzyme. The interaction does not block the enzyme's active site but rather allosterically modulates its function, leading to a shift in the cleavage site of APP, which ultimately reduces the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide in favor of shorter, less toxic forms like Aβ38.

Cyclic Guanosine (B1672433) Monophosphate Phosphodiesterase (cGMP PDE) Isozyme Inhibition, Specifically PDE5

A significant COX-independent mechanism of sulindac sulfide is its ability to inhibit cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs). These enzymes are responsible for the degradation of cGMP, a crucial second messenger in various signaling pathways. Research has shown that sulindac sulfide and its derivatives are effective inhibitors of specific cGMP-PDE isozymes, particularly PDE2 and PDE5. By inhibiting these enzymes, sulindac sulfide prevents the breakdown of cGMP, leading to its accumulation within the cell.

The inhibition of PDE5 is particularly noteworthy as this enzyme is a key regulator of cGMP in multiple cell types. The ability of sulindac sulfide to target PDE5 provides a distinct pathway through which it can exert its biological effects, including the induction of apoptosis in cancer cells.

Compound Target Enzyme Effect Reference
Sulindac sulfidecGMP Phosphodiesterase 5 (PDE5)Inhibition
Sulindac sulfidecGMP Phosphodiesterase 2 (PDE2)Inhibition
Elevation of Intracellular cGMP Levels

As a direct consequence of PDE inhibition, treatment with sulindac sulfide leads to a significant increase in intracellular cGMP concentrations. This elevation has been observed in various cancer cell lines, including those from the colon and prostate. By blocking the hydrolytic activity of PDE5, sulindac sulfide allows cGMP to accumulate, thereby amplifying its downstream signaling effects. This mechanism is considered a key contributor to the pro-apoptotic and anti-proliferative actions of the drug in tumor cells.

Activation of cGMP-Dependent Protein Kinase (PKG)

The buildup of intracellular cGMP, orchestrated by sulindac sulfide, leads to the activation of its primary downstream effector, cGMP-dependent protein kinase (PKG). PKG is a serine/threonine kinase that, upon activation by cGMP, phosphorylates a host of substrate proteins involved in regulating cell growth, differentiation, and apoptosis. The activation of the cGMP/PKG signaling pathway has been demonstrated to be a critical event in mediating the apoptotic effects of sulindac in colon cancer cells. This activation triggers a cascade of events that ultimately leads to programmed cell death, highlighting a crucial COX-independent anti-cancer mechanism.

Cellular Process Regulation and Molecular Interactions in Research Models

Effects on MicroRNA-27a (miR-27a) and ZBTB10 Expression

Research into the anticancer activities of sulindac sulfide has illuminated a pathway involving the regulation of microRNAs and transcription factors. Specifically, sulindac sulfide has been shown to influence the expression of microRNA-27a (miR-27a) and the Zinc Finger and BTB Domain Containing 10 (ZBTB10) protein. nih.govresearchgate.net

One of the key mechanisms initiated by sulindac sulfide is the induction of reactive oxygen species (ROS). nih.gov This increase in ROS levels disrupts the interaction between miR-27a and its target, ZBTB10. nih.gov The result is a decrease in the levels of miR-27a and a subsequent upregulation of the ZBTB10 protein, which acts as a transcriptional repressor of specificity protein (Sp) transcription factors. nih.govresearchgate.net In colon cancer cells, sulindac sulfide treatment has been observed to decrease miR-27a promoter activity and its transcript levels. researchgate.net Concurrently, it increases the gene expression of ZBTB10. nih.govresearchgate.net This cascade ultimately leads to the downregulation of Sp transcription factors (Sp1, Sp3, Sp4) and their pro-oncogenic target genes. nih.gov

Table 1: Effect of Sulindac Sulfide on miR-27a and ZBTB10 in Colon Cancer Cells
Molecular TargetEffect of Sulindac SulfideObserved Outcome in Colon Cancer CellsReference
Reactive Oxygen Species (ROS)InductionTime-dependent increase in ROS levels. nih.gov
microRNA-27a (miR-27a)Downregulation/Decreased Promoter ActivityDecreased transcript levels and promoter activity. nih.govresearchgate.net
ZBTB10Upregulation/Increased Gene ExpressionIncreased mRNA levels of this Sp-repressor. nih.govresearchgate.net
Specificity protein (Sp) transcription factorsDownregulationDecreased expression of Sp1, Sp3, and Sp4 proteins. nih.gov

Influence on Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in cell development and tissue homeostasis, and its abnormal activation is a hallmark of several cancers. nih.gov Sulindac sulfide has been demonstrated to be a potent inhibitor of this pathway. patsnap.comnih.govplos.org

Studies have shown that sulindac sulfide can suppress the canonical Wnt/β-catenin pathway in various cancer cell lines, including colon and breast cancer. nih.govnih.gov The mechanism involves reducing the levels of β-catenin, a key mediator in this pathway. plos.org In some instances, this is achieved by inducing the degradation of β-catenin. plos.org For example, in acute myeloid leukemia (AML) cell models, sulindac sulfide was found to downregulate both β-catenin and γ-catenin. plos.org By inhibiting the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, sulindac sulfide leads to the downregulation of critical target genes that regulate tumor cell proliferation and survival, such as cyclin D1 and survivin. nih.govplos.org Interestingly, research suggests that sulindac may also exert its inhibitory effect by binding to the PDZ domain of Dishevelled (Dvl), a key protein that relays the Wnt signal from receptors to downstream components. nih.gov

Interaction with PI3K/Akt Axis

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell proliferation, survival, and growth that is often constitutively active in cancer. patsnap.com Evidence suggests that sulindac and its derivatives interfere with this axis, contributing to their anti-neoplastic effects. patsnap.comresearchgate.net

Sulindac sulfide has been shown to affect signaling pathways such as the PI3K/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis. patsnap.com Some sulindac-derived analogs have been identified as inhibitors of the interaction between the retinoid X receptor-alpha (RXRα) and the p85α subunit of PI3K. researchgate.net This inhibition results in decreased activation of the PI3K/Akt pathway, subsequently leading to apoptosis. researchgate.net Furthermore, in head and neck cancer cells with a specific PIK3CA mutation, sulindac sulfide treatment was shown to have potent anticancer effects, which are linked to the PI3K/Akt pathway-dependent expression of cyclooxygenase-2 (COX-2). nih.gov Treatment with sulindac sulfide in these cells led to increased endoplasmic reticulum (ER) stress and ROS generation, highlighting a complex interplay of signaling pathways. nih.gov

Modulation of Cell Cycle Progression (e.g., Cyclin D1, CDK4, CDK6)

A key mechanism through which sulindac sulfide exerts its anti-proliferative effects is by modulating the cell cycle. frontiersin.orgnih.gov It has been consistently shown to cause cell cycle arrest, primarily in the G0/G1 phase. frontiersin.orgnih.gov

This G1 arrest is accompanied by a significant reduction in the levels of key regulatory proteins. frontiersin.orgoup.com Western blot analyses have confirmed that treatment with sulindac leads to a decrease in the expression of cell cycle-related proteins including Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and Cyclin-Dependent Kinase 6 (CDK6) in various cancer cells, such as ovarian and colon cancer cell lines. frontiersin.orgoup.com These proteins are essential for the transition from the G1 to the S phase of the cell cycle. frontiersin.org By downregulating these proteins, sulindac sulfide effectively halts cell cycle progression, thereby inhibiting cell proliferation. frontiersin.orgnih.gov

Table 2: Effect of Sulindac on Cell Cycle Proteins in Ovarian Cancer Cells
ProteinFunction in Cell CycleEffect of Sulindac TreatmentReference
Cyclin D1Forms complex with CDK4/6 to drive G1/S transitionDecreased expression frontiersin.org
CDK4Kinase partner for Cyclin D, phosphorylates RbDecreased expression frontiersin.org
CDK6Kinase partner for Cyclin D, phosphorylates RbDecreased expression frontiersin.org

Effects on Apoptotic Pathways (e.g., Caspase-3/7 Activation)

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. Sulindac sulfide has been shown to be a potent inducer of apoptosis in various cancer cell lines through multiple pathways. nih.govnih.gov

The apoptotic effect of sulindac sulfide is often mediated by the activation of caspases, a family of proteases that execute the process of cell death. nih.gov Specifically, treatment with sulindac sulfide leads to a significant increase in the activity of effector caspases, namely caspase-3 and caspase-7. core.ac.uk This activation has been observed in colon, breast, and ovarian cancer cells. frontiersin.orgnih.govcore.ac.uk The apoptotic signal can be initiated through both the death receptor pathway (extrinsic) and the mitochondrial pathway (intrinsic). nih.gov For instance, sulindac sulfide can upregulate Death Receptor 5 (DR5) and activate the initiator caspase-8. nih.gov It also engages the mitochondrial pathway, involving the activation of caspase-9. frontiersin.orgnih.gov The convergence of these pathways on the activation of caspase-3/7 ultimately leads to the dismantling of the cell. nih.gov

Preclinical Research Models for Mechanistic Elucidation of Sulindac Sulfide

In Vitro Cellular Systems

Studies in Colorectal Cancer Cell Lines (e.g., SW480, RKO)

Research using colorectal cancer cell lines has revealed that sulindac (B1681787) sulfide (B99878) inhibits cell growth and induces apoptosis (programmed cell death). nih.govresearchgate.netuni.lu In SW480 and RKO colon cancer cells, sulindac sulfide was found to be the most potent metabolite of sulindac in inhibiting cell proliferation. nih.govnih.gov This inhibitory effect is associated with the downregulation of specificity protein (Sp) transcription factors Sp1, Sp3, and Sp4. nih.govnih.gov These transcription factors are crucial for the expression of several genes involved in cancer cell survival, proliferation, and angiogenesis, including survivin, bcl-2, epidermal growth factor receptor (EGFR), cyclin D1, the p65 subunit of NF-κB, and vascular endothelial growth factor (VEGF). nih.gov

Mechanistically, sulindac sulfide induces reactive oxygen species (ROS) and decreases the level of microRNA-27a, leading to the upregulation of the Sp-repressor ZBTB10, which in turn downregulates Sp proteins. nih.gov The compound's ability to decrease survivin expression is linked to caspase-dependent PARP cleavage. nih.gov Furthermore, sulindac sulfide has been shown to inhibit the invasion of HCT116 colon tumor cells at concentrations lower than those needed to inhibit cell growth. nih.govnih.gov This anti-invasive effect is mediated by the suppression of NF-κB, which in turn downregulates the transcription of microRNAs such as miR-10b, miR-17, and miR-21. nih.govresearchgate.net

Studies have also demonstrated that sulindac treatment can lower β-catenin expression and prevent its nuclear translocation and transcriptional activity in DLD1 and SW480 cell lines. mdpi.com In some colon cancer cells, the induction of apoptosis by sulindac is dependent on the protein BID. pnas.org Additionally, sulindac sulfide has been shown to induce apoptosis in RKO and HT-29 cells, an effect that can be blocked by caffeic acid. oup.com

Table 1: Effects of Sulindac Sulfide on Colorectal Cancer Cell Lines

Cell Line Effect Mechanism Citation
SW480 Growth inhibition, Apoptosis, Decreased invasion Downregulation of Sp1, Sp3, Sp4; ROS induction; Decreased survivin, bcl-2, EGFR, cyclin D1, p65, VEGF; Suppression of NF-κB and associated microRNAs nih.govuni.lunih.govnih.gov
RKO Growth inhibition, Apoptosis Downregulation of Sp1, Sp3, Sp4; ROS induction; Decreased survivin, bcl-2, EGFR, cyclin D1, p65, VEGF nih.govuni.lunih.govoup.com
HCT116 Apoptosis, Decreased invasion Suppression of NF-κB and associated microRNAs nih.govnih.govresearchgate.net
DLD1 Decreased β-catenin expression Inhibition of β-catenin nuclear translocation and transcriptional activity mdpi.com
HT-29 Apoptosis Induction of 15-LOX-1 protein expression oup.com

Research in Pancreatic Cancer Cell Lines (e.g., MiaPaCa-2, BxPC-3)

In pancreatic cancer cell lines, sulindac sulfide has shown promise in inhibiting cell growth. Studies have evaluated its effects on both Kras wild-type (BxPC-3) and mutant (MiaPaCa-2) cells. nih.gov While one study reported a 24-hour IC50 of 1.25 mM for BxPC-3 cells, another found that a phospho-sulindac derivative was significantly more potent than sulindac itself in inhibiting the growth of a panel of pancreatic cancer cell lines, including BxPC-3 and MiaPaCa-2. oup.comoup.com

The mechanisms of action in pancreatic cancer cells involve the induction of oxidative stress. oup.com In BxPC-3 cells, sulindac sulfide treatment was shown to increase ROS levels, which was followed by an enhancement in COX-2 expression. oup.com Other research has focused on developing hybrid compounds; for example, a nitric oxide (NO) and hydrogen sulfide (H2S)-releasing derivative of sulindac (NOSH-sulindac) demonstrated potent antiproliferative effects in both BxPC-3 and MIA PaCa-2 cells by inducing apoptosis and G2/M phase cell cycle arrest. nih.gov It is noteworthy that MiaPaCa-2 cells are COX-null, while BxPC-3 cells express both COX-1 and COX-2, suggesting that the growth inhibitory effects can be COX-independent. researchgate.net

Table 3: Effects of Sulindac Sulfide and its Derivatives on Pancreatic Cancer Cell Lines

Cell Line Compound Effect Mechanism Citation
BxPC-3 Sulindac sulfide Growth inhibition Induction of ROS oup.com
BxPC-3 Phospho-sulindac Growth inhibition Sensitization via NFATc1 knockdown nih.gov
BxPC-3 NOSH-sulindac Antiproliferative, Apoptosis, G2/M arrest NO and H2S release nih.gov
MiaPaCa-2 Phospho-sulindac Growth inhibition Sensitization via NFATc1 knockdown nih.govoup.com
MiaPaCa-2 NOSH-sulindac Antiproliferative, Apoptosis, G2/M arrest NO and H2S release nih.gov

Studies in Liver Hepatocellular Carcinoma (HepG2) and Cervical Cancer (HeLa) Cells

In the human liver hepatocellular carcinoma cell line HepG2, sulindac and its metabolites, including the sulfide form, have been shown to dose-dependently induce apoptosis and inhibit proliferation. nih.govresearcher.life This apoptotic effect is associated with the activation of caspase-3. nih.gov Mechanistically, sulindac sulfide can cause mitochondrial uncoupling, dissipate the mitochondrial membrane potential, and deplete ATP production, ultimately leading to cell death. researchgate.net It is considered more cytotoxic to HepG2 cells than sulindac or its sulfone metabolite. researchgate.net Furthermore, sulindac treatment in HepG2 cells has been found to increase the activity and expression of cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1A2, by activating the aryl hydrocarbon receptor (AhR). oup.com

Information regarding the specific effects of sulindac sulfide on HeLa cervical cancer cells is less detailed in the provided context, but the broader research on NSAIDs indicates their potential to affect cancer cell viability through various mechanisms.

Table 4: Effects of Sulindac Sulfide on HepG2 Cells

Cell Line Effect Mechanism Citation
HepG2 Apoptosis, Proliferation inhibition Caspase-3 activation, Mitochondrial uncoupling, ATP depletion, AhR activation leading to increased CYP1A1/1A2 expression nih.govresearchgate.netresearchgate.netoup.com

Differentiation between Cancerous and Non-Cancerous Cellular Responses

A critical aspect of the preclinical evaluation of sulindac sulfide is its selectivity for cancer cells over normal, non-cancerous cells. Several studies have highlighted this differential activity. For instance, in breast cancer studies, primary cultures of normal human mammary epithelial cells (HMEC) were found to be significantly less sensitive to the growth-inhibitory and apoptotic effects of sulindac sulfide compared to breast tumor cell lines like MDA-MB-231, SK-BR-3, and ZR75-1. nih.govresearchgate.net The IC50 value for HMEC was 163 μM, whereas for the cancer cell lines it ranged from 59-84 μM. nih.govresearchgate.net

This selectivity appears to be linked to the cGMP signaling pathway. Sulindac sulfide did not significantly affect cGMP or cAMP hydrolysis in lysates from HMEC, in contrast to its inhibitory effect on cGMP hydrolysis in breast tumor cells. nih.gov This suggests differences in the expression of cGMP-degrading PDE isozymes between normal and neoplastic cells. nih.gov The overexpression of certain cGMP PDE isozymes, like PDE5, in tumor cells may make them more susceptible to the effects of sulindac sulfide. mdpi.comresearchgate.net

Similarly, in colon cancer models, normal human colonocytes were considerably less sensitive to sulindac sulfide than HCT116 tumor cells. aacrjournals.org The compound did not induce apoptosis or inhibit cGMP PDE activity in normal colonocytes. aacrjournals.org Studies combining sulindac with dichloroacetate (B87207) (DCA) also showed enhanced killing of A549 lung cancer and SCC25 head and neck cancer cells, but not normal lung or skin cells. plos.orgplos.org This selectivity is a key finding, suggesting a therapeutic window for sulindac-based therapies that could minimize toxicity to healthy tissues.

In Vivo Animal Models for Investigating Mechanisms

In vivo animal models are indispensable for understanding the complex biological mechanisms through which sulindac sulfide exerts its effects. These models allow for the study of the drug within a whole, living system, providing insights that cannot be obtained from in vitro (cell culture) studies alone.

Chemoprevention Models (e.g., chemically induced tumorigenesis, xenograft models for pathway analysis)

Animal models are crucial for evaluating the chemopreventive potential of sulindac sulfide, which is its ability to inhibit or reverse the process of carcinogenesis.

Chemically Induced Tumorigenesis:

One common approach is to use chemical carcinogens to induce tumor formation in rodents. For instance, azoxymethane (B1215336) (AOM) is used to induce colon cancer in rats, creating a model that mimics aspects of human colorectal cancer development. researchgate.net Studies have shown that sulindac and its metabolites can inhibit AOM-induced colon carcinogenesis. researchgate.net Similarly, N-methyl-N-nitrosourea (MNU) is used to induce mammary tumors in rats. In a key study, a derivative of sulindac sulfide, sulindac sulfide amide (SSA), demonstrated significant chemopreventive activity in an MNU-induced mammary tumorigenesis model, reducing both tumor incidence and multiplicity. researchgate.netmdpi.com

Xenograft Models for Pathway Analysis:

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are powerful tools for dissecting the molecular pathways affected by sulindac sulfide. researchgate.net By using human cancer cell lines, researchers can study the drug's effect on specific human tumors in a living organism.

For example, studies using human colon cancer cell xenografts have shown that sulindac sulfide can inhibit tumor growth. These models have been instrumental in identifying key signaling pathways modulated by the drug. Research has demonstrated that sulindac sulfide can induce G2/M cell cycle arrest and apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov Pathway analysis in these models has pointed to several mechanisms of action, including the inhibition of phosphodiesterase 5 (PDE5), leading to elevated cyclic guanosine (B1672433) monophosphate (cGMP) levels and activation of protein kinase G (PKG) signaling. nih.govaacrjournals.org This cascade can suppress pro-survival pathways like Wnt/β-catenin signaling. aacrjournals.org Furthermore, xenograft studies have helped identify other potential targets, such as the induction of the pro-apoptotic protein NAG-1. aacrjournals.org

Table 1: Selected Findings from In Vivo Chemoprevention and Xenograft Models

Model Type Animal Model Cell Line/Carcinogen Key Findings Citations
Chemically Induced Rat N-methyl-N-nitrosourea (MNU) A sulindac sulfide derivative (SSA) reduced mammary tumor incidence by 57% and multiplicity by 62%. mdpi.com
Chemically Induced Rat Azoxymethane (AOM) Sulindac inhibits colon carcinogenesis. researchgate.net
Xenograft Mouse HT-29 (Human Colon Carcinoma) Both sulindac sulfide and its sulfone metabolite inhibit tumor cell growth, primarily by inducing apoptosis. nih.gov
Xenograft Mouse HCA-7 (Human Colon Adenocarcinoma) Sulindac sulfide treatment inhibited xenograft growth.
Xenograft Mouse Various Cancer Cell Lines Sulindac sulfide suppresses the growth of various cancers in xenograft models. researchgate.net

Tumor Microenvironment Modulation Studies (e.g., immune cell populations)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix that plays a critical role in tumor progression and response to therapy. Sulindac sulfide has been shown to modulate the TME, particularly the immune cell populations within it.

Syngeneic Mouse Models:

To study the interplay between sulindac sulfide and the immune system, researchers use syngeneic models, where cancer cells from a specific mouse strain are implanted into mice of the same strain, ensuring a fully competent immune system.

In a syngeneic mouse model of triple-negative breast cancer (TNBC), treatment with sulindac sulfide significantly delayed tumor growth. nih.gov Histological analysis revealed increased infiltration of leukocytes (immune cells) into the tumor. nih.gov Flow cytometry analysis of these tumors showed that sulindac sulfide treatment led to a significant reduction in CD4+ T-cells and a non-significant trend towards an increase in cytotoxic CD8+ T-cells. nih.govfrontiersin.org Notably, the most significant change was an increase in the number of CD11c+ dendritic cells, which are crucial for initiating anti-tumor immune responses. frontiersin.org

Another study using the 4T1 murine breast cancer model found that the anti-tumor effects of sulindac were dependent on a functional immune system, as the drug was ineffective in nude mice (which lack T-cells). nih.gov In this model, sulindac treatment caused a significant increase in the infiltration of CD8+ T-cells, which were required for its anti-tumor activity. nih.govfrontiersin.org Furthermore, in a CT26 syngeneic model for colorectal cancer, combining sulindac with anti-PD-L1 immunotherapy significantly reduced tumor volume and increased the infiltration of CD8+ T lymphocytes into the tumor tissue. aacrjournals.org

These findings suggest that part of sulindac sulfide's anti-cancer activity stems from its ability to modulate the tumor immune microenvironment, making the tumor more recognizable and susceptible to immune attack. nih.govbiorxiv.org This immunomodulatory property is a key area of ongoing research, particularly for its potential in combination with immunotherapies like checkpoint inhibitors. nih.govaacrjournals.orgbiorxiv.org

Table 2: Effects of Sulindac Sulfide on Immune Cells in the Tumor Microenvironment

Model Cancer Type Key Immune Cell Changes Outcome Citations
C0321 Syngeneic Mouse Triple-Negative Breast Cancer ↑ Leukocyte infiltration, ↓ CD4+ T-cells, ↑ CD11c+ Dendritic Cells, (trend ↑ CD8+ T-cells) Delayed tumor growth, reduced tumor mass. nih.gov
4T1 Syngeneic Mouse Breast Cancer ↑ Infiltrating CD8+ T-cells (required for anti-tumor effect). Increased survival of tumor-bearing mice. nih.govfrontiersin.org
CT26 Syngeneic Mouse Colorectal Cancer ↑ Infiltration of CD8+ T lymphocytes (with anti-PD-L1). Significant reduction in tumor volume when combined with immunotherapy. aacrjournals.org

Metabolic Pathway Research and Deuterium Labeling Insights

Enzymatic Reduction of Sulindac (B1681787) to Sulindac Sulfide (B99878)

Sulindac itself is a prodrug, meaning it is inactive until it is metabolically converted into its pharmacologically active form, sulindac sulfide. nih.govnih.gov This bioactivation occurs through a reduction reaction where the sulfoxide (B87167) group of the sulindac molecule is reduced to a sulfide. drugbank.comnih.gov This conversion is crucial for the drug's therapeutic effects, as sulindac sulfide is the metabolite responsible for inhibiting cyclooxygenase (COX) enzymes. nih.govoup.com The reduction is known to occur in various tissues, with the liver and kidney identified as major sites of this bioactivation. ontosight.ainih.gov

The reduction of sulindac is stereospecific, a detail of significant biological importance. Sulindac exists as two epimers, (R)-sulindac and (S)-sulindac, due to the chiral center at the sulfur atom. nih.govcapes.gov.br The enzymes responsible for this targeted reduction are methionine sulfoxide reductases (Msrs). mdpi.com

Research has shown that MsrA specifically catalyzes the reduction of the (S)-epimer of sulindac. nih.govcapes.gov.brnih.govresearchgate.net Conversely, an enzyme with activity similar to MsrB is responsible for reducing the (R)-epimer. nih.govcapes.gov.br This stereospecific reduction by MsrA and MsrB is fundamental to the drug's action, as it directly produces the active sulindac sulfide. nih.govnih.gov

Oxidation of Sulindac Sulfide to Sulindac Sulfone

The oxidation of sulindac sulfide to sulindac sulfone is primarily carried out by the cytochrome P450 (CYP) enzyme system located in the liver. nih.govontosight.ai Studies have identified several specific CYP isoforms that are involved in this transformation, including CYP1A2, CYP2C9, and CYP3A4. ontosight.aiontosight.airesearchgate.net The involvement of the P450 system is significant as it can be a site for potential drug-drug interactions, where other substances might inhibit or induce these enzymes, thereby altering the metabolic rate of sulindac sulfide. Interestingly, sulindac itself can induce the expression of certain CYP enzymes, including CYP1A1 and CYP1B1. oup.com

Table 1: Key Enzymes in Sulindac Metabolism

Metabolic Step Substrate(s) Enzyme(s) Product
Stereospecific Reduction (S)-Sulindac Methionine Sulfoxide Reductase A (MsrA) Sulindac Sulfide
Stereospecific Reduction (R)-Sulindac Methionine Sulfoxide Reductase B (MsrB)-like enzymes Sulindac Sulfide

Influence of Deuterium (B1214612) Substitution on Metabolic Stability in Research Settings

In a research context, substituting hydrogen with its stable isotope, deuterium, is a powerful technique for studying drug metabolism. symeres.com The creation of deuterated analogs, such as sulindac sulfide-d3, can markedly affect metabolic stability due to the kinetic isotope effect. uef.fi The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. uef.fi This increased bond strength can slow down the rate of metabolic reactions that involve breaking this bond, such as the oxidation mediated by CYP enzymes. juniperpublishers.com

This principle is applied in research to enhance a compound's metabolic half-life. For instance, studies with other deuterated compounds have shown a longer half-life compared to their non-deuterated versions, underscoring the isotope effect on metabolic stability. vulcanchem.com By using this compound, researchers can probe the mechanisms of its oxidation to sulindac sulfone with greater precision, as the deuteration provides a tool to modulate the reaction rate. juniperpublishers.com

Deuterated Analogs in Tracing Metabolic Fates for Research

Deuterated compounds like this compound are invaluable as tracers in metabolic studies. symeres.comnih.gov Because deuterium is a stable, non-radioactive isotope, it acts as a heavy label that can be easily detected by mass spectrometry. biorxiv.orgacs.org When a deuterated drug is administered in a research setting, its metabolites can be distinguished from their naturally occurring, non-labeled counterparts due to the mass shift imparted by the deuterium atoms. biorxiv.orgbiorxiv.org

This technique allows for the precise tracking of a drug's metabolic fate—how it is absorbed, distributed, metabolized, and excreted (ADME). symeres.comnih.gov Using this compound enables researchers to clearly follow the interconversion between the sulfide, the sulfoxide (sulindac), and the sulfone metabolites, providing a detailed picture of the drug's dynamic equilibrium and metabolic pathways in vivo. nih.gov

Table 2: Compound Names

Compound Name
(R)-sulindac
(S)-sulindac
Cytochrome P450
Methionine Sulfoxide Reductase A (MsrA)
Methionine Sulfoxide Reductase B (MsrB)
Sulindac
Sulindac sulfide
This compound

Future Directions and Emerging Research Avenues for Sulindac Sulfide D3

Development of Novel Deuterated Analogs for Enhanced Research Utility

The development of novel deuterated analogs of sulindac (B1681787) sulfide (B99878) extends beyond simple isotopic labeling for use as an internal standard. The "deuterium kinetic isotope effect" (KIE) is a key principle driving this research, where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. bioscientia.deinformaticsjournals.co.in This alteration can lead to a more favorable pharmacokinetic profile, potentially increasing a drug's half-life and exposure, which could reduce dosing frequency. informaticsjournals.co.innih.govresearchgate.net

Research has focused on creating derivatives of sulindac designed to amplify its therapeutic effects while minimizing toxicity. A notable example is the development of sulindac sulfide amide (SSA), a derivative where the carboxylate moiety is replaced. aacrjournals.orgnih.govtandfonline.com This modification was guided by in silico modeling which showed the carboxylate group was crucial for COX-1 and COX-2 binding. aacrjournals.org As a result, SSA exhibits significantly reduced COX inhibitory activity but displays enhanced potency in inhibiting cancer cell growth. aacrjournals.orgnih.govmdpi.com

The strategic deuteration of such novel analogs represents a promising future direction. By selectively placing deuterium (B1214612) atoms at sites of metabolic activity on molecules like SSA, researchers could further refine their pharmacokinetic properties. This could lead to compounds with enhanced stability and greater efficacy for probing biological pathways or for potential therapeutic development. nih.govresearchgate.net The synthesis of selectively deuterated N-alkyl polyamine analogues has already demonstrated that this approach can enable metabolic switching, offering a new basis for in vivo studies. uef.fi

Table 1: Comparison of Sulindac Sulfide and a Novel Analog

CompoundKey Structural ModificationPrimary Research FindingReference
Sulindac Sulfide (SS)Standard active metabolite of SulindacInhibits COX-1 and COX-2; antineoplastic activity at micromolar concentrations (IC50: 73-85 μmol/L for colon tumor cells). aacrjournals.org
Sulindac Sulfide Amide (SSA)Replacement of the carboxylate moiety with a N,N-dimethylethyl amine group.Lacks significant COX-1/2 inhibitory activity but shows potent growth inhibition of colon tumor cells (IC50: 2-5 μmol/L). aacrjournals.orgebi.ac.uk

Integration with Multi-Omics Approaches in Mechanistic Studies

The complexity of the biological pathways affected by sulindac sulfide necessitates a systems-level approach for a comprehensive understanding. The integration of Sulindac sulfide-d3 in multi-omics studies—encompassing genomics, transcriptomics, proteomics, and metabolomics—is a powerful emerging strategy. Such approaches can help elucidate the compound's mechanism of action, identify biomarkers for its activity, and discover novel therapeutic applications. researchgate.netmdpi.com

For instance, a multi-omics analysis combined with machine learning identified sulindac sulfide as a potential drug candidate for Alzheimer's disease. researchgate.net In cancer research, microarray analyses have been used to investigate the pathways altered by sulindac sulfide in triple-negative breast cancer (TNBC) and to identify gene signatures associated with its effects. mdpi.com A study on colorectal cancer (CRC) cells used gene set enrichment analysis (GSEA) to show that HMGA2 expression, which is affected by sulindac sulfide, is positively correlated with inflammation signal gene signatures. mdpi.com

The use of this compound as a stable isotope tracer in these multi-omics workflows can provide significant advantages. In metabolomics and proteomics, it allows for precise quantification and tracking of the compound and its metabolic fate within the system, helping to distinguish compound-related effects from biological variability. This can be crucial for understanding how sulindac sulfide modulates complex signaling networks, such as the Wnt/β-catenin and PI3K/Akt pathways, which have been implicated in its anticancer effects. nih.govmdpi.com

Advanced Computational Modeling and Simulation of Compound Interactions

Computational methods are becoming indispensable tools in drug discovery and mechanistic studies. For sulindac sulfide, advanced computational modeling, including molecular docking, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations, has provided significant insights into its interactions with biological targets. researchgate.netdntb.gov.ua

Studies have used these techniques to explore the binding of sulindac and its metabolites to various proteins. For example, MD simulations have been employed to study the structural stability of proteins like human hemoglobin and lysozyme (B549824) when bound to sulindac. researchgate.net In the context of Alzheimer's disease, molecular modeling based on solid-state NMR data has suggested that sulindac sulfide intercalates between β-strands of amyloid-β fibrils, binding to hydrophobic cavities within the fibril core. nih.govresearchgate.net

Future research can leverage this compound in conjunction with these computational approaches. While the isotopic substitution has a minimal effect on the molecule's steric and electronic properties, it can influence bond vibrational frequencies. This data can be used to refine the force fields used in MD simulations, potentially leading to more accurate models of its dynamic interactions with targets like γ-secretase or phosphodiesterases. medchemexpress.comaacrjournals.org Induced fit docking studies have already been used to model the binding of sulindac sulfide to hydrophobic cavities in Aβ fibril structures, and similar approaches can be applied to its other known and putative targets. researchgate.net

Elucidating Novel Molecular Targets and Pathways in Disease Models

A major focus of current research is to identify the molecular targets responsible for the COX-independent effects of sulindac sulfide. This is particularly relevant in cancer research, where the compound has shown promise but its precise mechanisms remain under investigation. researchgate.netaacrjournals.org this compound, by facilitating more precise in vivo and in vitro studies, can aid in the validation of these novel targets.

Research has uncovered a diverse array of potential targets and pathways modulated by sulindac sulfide:

γ-Secretase: Sulindac sulfide acts as a noncompetitive γ-secretase modulator (GSM), an activity that is being explored for its potential in both Alzheimer's disease and cancer, particularly triple-negative breast cancer where it can inhibit Notch1 cleavage. medchemexpress.comnih.govmedchemexpress.comresearchgate.net

Phosphodiesterases (PDEs): The compound inhibits cGMP-degrading PDE isozymes, such as PDE5 and PDE10. mdpi.comaacrjournals.org This leads to elevated cGMP levels and activation of cGMP-dependent protein kinase (PKG) signaling, which in turn can suppress oncogenic pathways like Wnt/β-catenin. nih.govaacrjournals.org

Transcription Factors: Sulindac sulfide has been shown to downregulate Specificity protein (Sp) transcription factors (Sp1, Sp3, Sp4), which are overexpressed in many cancers and control the expression of pro-survival genes. nih.gov It also affects the transcriptional activity of FOXO3a, leading to the upregulation of the cell cycle inhibitor Cyclin G2. nih.gov

Other Signaling Pathways: Studies have implicated sulindac sulfide in the modulation of the PI3K/Akt/mTOR pathway, induction of the pro-apoptotic protein NAG-1 (GDF-15), and inhibition of leukotriene A4 hydrolase. ebi.ac.ukaacrjournals.orgplos.org

Table 2: Selected Novel Molecular Targets of Sulindac Sulfide

Molecular Target/PathwayAssociated Disease ModelObserved Effect of Sulindac SulfideReference
γ-SecretaseTriple-Negative Breast Cancer (TNBC), Alzheimer's DiseaseInhibits Notch1 cleavage; modulates Aβ42 production. nih.govmedchemexpress.com
cGMP Phosphodiesterases (e.g., PDE5)Colorectal and Breast CancerInhibits PDE activity, increases cGMP, suppresses Wnt/β-catenin signaling. nih.govmdpi.comaacrjournals.org
Sp Transcription Factors (Sp1, Sp3, Sp4)Colorectal CancerDownregulates Sp protein expression and Sp-regulated genes (e.g., survivin, VEGF). nih.gov
FOXO3a / Cyclin G2Colorectal CancerPromotes FOXO3a nuclear translocation, upregulating Cyclin G2 and causing G1 cell cycle arrest. nih.gov
NAG-1/MIC-1/GDF-15Ovarian CancerInduces expression, leading to G2-M cell cycle arrest. aacrjournals.org

Application in Quantitative Proteomics for Target Identification and Validation

Quantitative proteomics provides a powerful, unbiased approach to identify the direct binding partners of a small molecule and to quantify changes in protein expression or post-translational modifications upon treatment. The use of this compound in these workflows offers a sophisticated tool for target identification and validation.

One established technique is activity-based protein profiling (ABPP), which uses chemical probes to assess the functional state of enzymes in complex proteomes. A study using ABPP demonstrated that sulindac sulfide treatment dramatically decreased the activity of leukotriene A4 hydrolase in HT-29 colon cancer cells. plos.org Another approach involves affinity-based methods. For example, researchers have generated sulindac sulfone-fixed beads to purify binding proteins from colon cancer cell lysates, leading to the identification of the mitochondrial proteins VDAC1 and VDAC2 as novel targets. researchgate.net

Future studies could design and synthesize clickable or photo-affinity-labeled versions of this compound. These advanced chemical probes, combined with stable isotope labeling by amino acids in cell culture (SILAC) or other quantitative mass spectrometry techniques, would enable more robust and comprehensive target identification. By comparing the proteins that bind to the active probe versus a control probe, researchers can identify high-confidence interacting proteins. The deuterated core of the molecule would serve as a unique mass signature, aiding in the identification of the probe-labeled peptides during mass spectrometric analysis and helping to elucidate the specific targets responsible for its diverse biological effects.

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate the neuroprotective effects of Sulindac sulfide-d3 in oxidative stress models?

  • Methodological Answer : Use primary cultured cortical neurons exposed to oxidative stress-inducing agents (e.g., valproic acid). Measure cell viability via assays like MTT and quantify oxidative stress markers (e.g., ROS levels, glutathione depletion). Include dose-response curves for this compound and validate results with behavioral assays in animal models (e.g., repetitive behavior tests in rats) .

Q. What in vitro assays are suitable for assessing this compound’s inhibitory effects on γ-secretase activity?

  • Methodological Answer : Perform enzyme kinetics studies using solubilized γ-secretase fractions. Use CHAPSO buffer for enzyme stability and measure activity via fluorogenic substrates. Assess reversibility by pre-treating the enzyme with this compound, followed by dialysis to test activity recovery. Plot rate vs. enzyme concentration to determine inhibition kinetics .

Q. How should pharmacokinetic parameters (e.g., AUC, Cmax) for this compound be determined in preclinical studies?

  • Methodological Answer : Conduct crossover studies in animal models, comparing plasma concentration-time profiles of this compound and its metabolites. Use non-compartmental analysis (NCA) for initial parameter estimation. Account for enterohepatic recirculation (EHR) by sampling bile and plasma over extended periods .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) models address variability in this compound metabolism across diverse cohorts?

  • Methodological Answer : Develop a multi-compartment model using nonlinear mixed-effects modeling (e.g., NONMEM). Incorporate covariates like body weight, creatinine clearance, and gender to explain between-subject variability (BSV). Validate the model with visual predictive checks (VPCs) and bootstrap analysis. Use the model to simulate dosing regimens for chemoprevention trials .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound in cancer models?

  • Methodological Answer : Compare transcriptional profiles of homogenous tumor cells (via laser capture microdissection) pre- and post-treatment. Focus on pathways like β-catenin signaling. Validate in vitro findings using xenograft models with bioluminescent imaging to track metastasis. Reconcile discrepancies by analyzing tumor microenvironment interactions (e.g., stromal cell-mediated resistance) .

Q. How can researchers optimize combination therapies involving this compound to mitigate toxicity while enhancing efficacy?

  • Methodological Answer : Use synergy assays (e.g., Chou-Talalay method) to identify additive/synergistic drug pairs (e.g., this compound with PDTC). Measure combination indices (CI) via MTT assays and validate with Western blotting for apoptosis markers. Prioritize derivatives with modified formulations (e.g., phospho-Sulindac) to reduce gastrointestinal toxicity in long-term studies .

Q. What mechanistic studies clarify the roles of this compound metabolites in chemoprevention?

  • Methodological Answer : Isolate metabolites (e.g., sulindac sulfone) via HPLC and test their individual effects in APC mutation-driven models (e.g., ApcMin/+ mice). Use RNA-seq to compare transcriptomic changes induced by each metabolite. Corrogate findings with epidemiological data from high-risk populations (e.g., familial adenomatous polyposis patients) .

Methodological Notes

  • Data Contradictions : Address conflicting results (e.g., differential β-catenin inhibition in cell lines vs. xenografts) by standardizing assay conditions (e.g., oxygen levels, serum concentrations) and using isogenic cell models .
  • Toxicity Mitigation : For chronic dosing, incorporate biomarkers (e.g., renal function tests, endoscopy in animal models) and compare modified Sulindac derivatives to parent compounds .
  • Regulatory Compliance : Follow CONSORT guidelines for preclinical-to-clinical translation, including IRB-approved protocols and randomized blinding in animal studies .

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